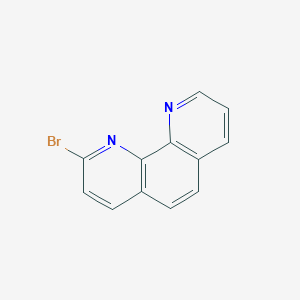

2-Bromo-1,10-phenanthroline

Vue d'ensemble

Description

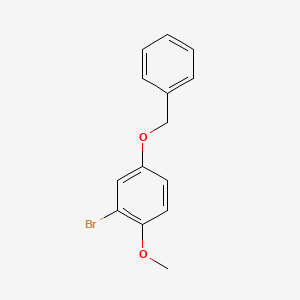

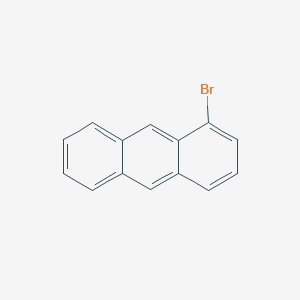

2-Bromo-1,10-phenanthroline is a brominated derivative of the heterocyclic compound 1,10-phenanthroline. This compound is of interest due to its potential applications in coordination chemistry and its ability to form complexes with various metal ions. The presence of the bromine atom on the phenanthroline moiety can significantly alter the electronic and steric properties of the ligand, which in turn can affect the stability and reactivity of the metal complexes it forms.

Synthesis Analysis

The synthesis of substituted 1,10-phenanthrolines, including brominated derivatives, has been explored through various methods. One approach involves the intramolecular coupling of cis-1,2-di(2-bromo-3-pyridyl)ethenes, which are obtained from the Wittig reaction of 2-bromonicotinaldehydes with phosphonium salts prepared from 2-bromo-3-(bromomethyl)pyridines, yielding up to 75% of the desired product . Another method for the synthesis of dibromides of 1,10-phenanthroline involves the bromination of 1,10-phenanthroline with Br2 in the presence of S2Cl2 and pyridine, leading to various dibrominated products depending on the starting material .

Molecular Structure Analysis

The molecular structure of brominated 1,10-phenanthroline derivatives has been characterized using various techniques, including X-ray crystallography. For instance, the structure of a 1:1 adduct of 3,8-dibromo-4,7-dibutoxy-1,10-phenanthroline with Cu(NO3)2 has been determined, providing insights into the coordination environment and geometry around the metal center . Similarly, the crystal structures of bromo(1,10-phenanthroline-N,N')tris(2-cyanoethyl)phosphinocopper(I) have been elucidated, revealing a distorted tetrahedral geometry around the copper(I) ion .

Chemical Reactions Analysis

Brominated 1,10-phenanthroline derivatives participate in various chemical reactions, particularly in the formation of metal complexes. For example, the five-coordinated gold(III) complex bromodicyano(1,10-phenanthroline)gold(III)–dimethylformamide (1/1) was synthesized by reacting trans-[Au(CN)2Br2]– with 1,10-phenanthroline in water, followed by crystallization . The interaction between 1,10-phenanthroline and KO(t)Bu has been shown to form the 1,10-phenanthroline radical anion, which plays a key role in the activation of aryl bromides by electron transfer .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated 1,10-phenanthroline derivatives are influenced by the presence of the bromine atom and the overall molecular structure. The electronic properties of these compounds have been studied using various spectroscopic techniques, including UV/vis and NMR spectroscopy, which provide information on the electronic transitions and the chemical environment of the protons and carbons in the molecule . The solubility, stability, and reactivity of these compounds can vary significantly depending on the substitution pattern and the nature of the metal ions they are coordinated to.

Applications De Recherche Scientifique

Crystal Engineering

- Summary of Application : 2-Bromo-1,10-phenanthroline is used in the study of halogen bonds in crystal structures . These new types of non-covalent bonds have applications in different fields spanning from crystal engineering to biomolecular recognition and drug design .

- Methods of Application : The asymmetric unit of the title crystal structure is shown in the figure. Tables 1 and 2 contain details on crystal structure and measurement conditions and a list of the atoms including atomic coordinates and displacement parameters .

- Results or Outcomes : The crystal structure of 2-bromo-1,10-phenanthroline – 1,4-diiodotetrafluorobenzene (2/1), C30H14Br2F4I2N4, was studied. The structure is monoclinic, P 2 1 / c (no. 14), a = 9.4531 (3) Å, b = 40.9487 (15) Å, c = 7.5118 (3) Å, β = 95.110 (3)°, V = 2896.20 (18) Å 3, Z = 4, Rgt ( F) = 0.0410, wRref ( F2) = 0.0828, T = 287.15 (10) K .

Catalyst for Bromination

- Summary of Application : 2-Bromo-1,10-phenanthroline is used as a catalyst for the bromination of 1,10-phenanthroline .

- Methods of Application : The bromination of 1,10-phenanthroline monohydrate in the presence of SCl 2 and pyridine yielded the brominated compounds .

- Results or Outcomes : The bromination of 1,10-phenanthroline was achieved, which was previously only possible through the complicated multi-step and tedious Skraup synthesis method .

Optical Materials

- Summary of Application : The complex of phenanthroline ligands has good photothermal stability and high oxidation-reduction potentials so they are widely used in solar energy conversion colorimetric analysis, supramolecular assembly, optical information storage, and photoluminescence probes in vivo .

- Results or Outcomes : The use of phenanthroline ligands in optical materials has led to advancements in several areas, including solar energy conversion, colorimetric analysis, supramolecular assembly, optical information storage, and in vivo photoluminescence probes .

Organic Synthesis

- Summary of Application : Some complexes formed by phenanthroline ligands and transition metals have catalytic properties in a number of reactions such as cycloaddition reactions, cross-coupling reactions, and decarboxylation coupling reactions .

- Results or Outcomes : The use of phenanthroline ligands in organic synthesis has enabled a variety of reactions, including cycloaddition reactions, cross-coupling reactions, and decarboxylation coupling reactions .

Biology and Medicine

- Summary of Application : The complex formed by phenanthroline and rare earth metal has antibacterial and antitumor functions, and thus finds its use in the fields of biology, medicine and pesticides .

- Results or Outcomes : The use of phenanthroline ligands in biology and medicine has led to advancements in several areas, including the development of new antibacterial and antitumor treatments .

Luminescent Materials

- Summary of Application : The chemical versatility of 1,10-phenanthroline, a weakly fluorescent molecule, has been exploited to design many UV-Vis-NIR luminescent organic derivatives and coordination compounds with transition-metal (Ru ( II ), Os ( II ), Rh ( III ), Cr ( III ), Pt ( II ), Zn ( II ), Cu ( I ), Ag ( I )) and rare-earth (Eu ( III ),Tb ( III ), Yb ( III ), Nd ( III ), Er ( III )) cations .

- Results or Outcomes : The use of phenanthroline ligands in the creation of luminescent materials has led to advancements in several areas, including the development of new devices .

Safety And Hazards

Propriétés

IUPAC Name |

2-bromo-1,10-phenanthroline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrN2/c13-10-6-5-9-4-3-8-2-1-7-14-11(8)12(9)15-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRJUDAZGVGIDLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=C(C=C2)C=CC(=N3)Br)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401310088 | |

| Record name | 2-Bromo-1,10-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401310088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1,10-phenanthroline | |

CAS RN |

22426-14-8 | |

| Record name | 2-Bromo-1,10-phenanthroline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22426-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1,10-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401310088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.